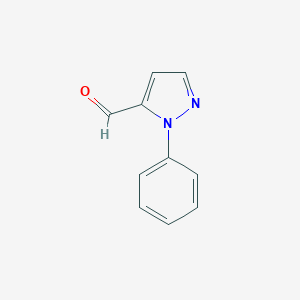

1-phenyl-1H-pyrazole-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQORFMABOZEDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380190 | |

| Record name | 1-phenyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132274-70-5 | |

| Record name | 1-phenyl-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-pyrazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-phenyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties, synthesis, and reactivity of 1-phenyl-1H-pyrazole-5-carbaldehyde (CAS No. 132274-70-5). This heterocyclic aldehyde is a valuable building block in medicinal chemistry and materials science, primarily due to the versatile pyrazole scaffold known for a wide array of biological activities.

Core Chemical and Physical Properties

This compound is a solid organic compound. While extensive experimental data for this specific isomer is not widely published, its fundamental properties have been established.

| Property | Value | Reference |

| CAS Number | 132274-70-5 | [1] |

| Molecular Formula | C₁₀H₈N₂O | |

| Molecular Weight | 172.18 g/mol | [1] |

| Physical Form | Solid (at 20°C) | |

| Melting Point | Data not available in searched literature | |

| Boiling Point | Data not available in searched literature | |

| Solubility | Data not available in searched literature |

Synthesis and Experimental Protocols

The synthesis of formylpyrazoles presents a regioselectivity challenge. The widely used Vilsmeier-Haack reaction on 1-phenylpyrazole preferentially yields the 4-formyl isomer.[2][3][4] Achieving substitution at the C5 position requires a different strategy, most effectively accomplished through directed metallation.

Recommended Synthetic Route: Directed Lithiation

The most viable pathway for synthesizing this compound is the regioselective lithiation of the parent 1-phenylpyrazole at the C5 position, followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).[5][6] Studies on similar pyrazole systems have shown that while kinetic deprotonation occurs on the N-substituted methyl group, thermodynamic control allows for deprotonation at the C5 position of the pyrazole ring.[7]

Caption: Synthetic workflow for this compound via lithiation.

Experimental Protocol: Synthesis via Lithiation

This protocol is a representative procedure based on the principles of directed ortho-metallation and formylation of arylmetal reagents.[6][7]

-

Preparation : Under an inert atmosphere (e.g., Argon), dissolve 1-phenylpyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Lithiation : Cool the solution to -78 °C. Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the formation of the thermodynamically favored 5-lithiated pyrazole species.[7]

-

Formylation : Cool the reaction mixture back down to -78 °C. Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.

-

Workup : Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

-

Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification : Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data Analysis

While specific, experimentally-derived spectra for this compound are not available in the cited literature, the expected characteristics can be inferred from its structure and data from analogous compounds.[8][9][10]

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Phenyl Protons (5H): Multiplets in the aromatic region (δ ~7.2-7.8 ppm).Pyrazole Protons (2H): Two doublets, corresponding to H3 and H4.Aldehyde Proton (1H): A characteristic singlet in the downfield region (δ ~9.5-10.5 ppm). |

| ¹³C NMR | Phenyl Carbons (6C): Signals in the aromatic region (δ ~120-140 ppm).Pyrazole Carbons (3C): Signals for C3, C4, and C5.Carbonyl Carbon (1C): A characteristic signal in the far downfield region (δ >180 ppm). |

| IR (Infrared) | C=O Stretch: Strong absorption band around 1690-1710 cm⁻¹ (characteristic of an aromatic aldehyde).C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.C=C/C=N Stretches: Bands in the 1400-1600 cm⁻¹ region. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 172, corresponding to the molecular weight. |

Chemical Reactivity and Applications

The aldehyde functional group on the pyrazole ring is a versatile handle for constructing more complex molecules, making this compound a key intermediate for drug discovery and materials science.[11] Pyrazole-containing compounds are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Key Reactions of the Aldehyde Group

The carbaldehyde moiety can undergo several fundamental transformations, allowing for the synthesis of a diverse library of derivatives.

Caption: Key chemical transformations of the pyrazole-5-carbaldehyde moiety.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a general method for the condensation of the aldehyde with a primary amine to form an imine (Schiff base).

-

Dissolution : Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Addition of Amine : Add the desired primary amine (1.0-1.1 eq) to the solution. Add a catalytic amount of glacial acetic acid to facilitate the reaction.

-

Reaction : Stir the mixture at room temperature or gently heat under reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation : Upon completion, cool the reaction mixture. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.

-

Purification : If necessary, the product can be further purified by recrystallization from an appropriate solvent system.

References

- 1. This compound - CAS:132274-70-5 - 西安斯博达生物科技有限公司 [sibodarbio.com]

- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Formylation - Common Conditions [commonorganicchemistry.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole(288-13-1) 13C NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

In-depth Technical Guide: Structure Elucidation of 1-phenyl-1H-pyrazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-phenyl-1H-pyrazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document details its structural features, spectroscopic characterization, and a common synthetic route, presenting data in a clear and accessible format for laboratory use.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₁₀H₈N₂O and a molecular weight of 172.18 g/mol . The structure consists of a pyrazole ring substituted with a phenyl group at the N1 position and a formyl (carbaldehyde) group at the C5 position. The presence of the aromatic rings and the reactive aldehyde functionality makes it a versatile precursor for the synthesis of more complex molecules with potential biological activities.

Below is a diagram illustrating the chemical structure of this compound.

Spectroscopic and Synthetic Profile of 1-Phenyl-1H-pyrazole-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1-phenyl-1H-pyrazole-5-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The information presented herein is intended to support research and development efforts by providing a consolidated resource for the characterization and preparation of this key pyrazole derivative.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. The expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound are summarized below. These values are based on the analysis of related pyrazole structures and general principles of NMR spectroscopy.

Table 1: Predicted NMR Spectroscopic Data for this compound

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| ~9.8 - 10.0 (s, 1H) | Aldehyde CHO |

| ~7.8 - 8.0 (d, 1H) | Pyrazole H4 |

| ~7.4 - 7.7 (m, 5H) | Phenyl H |

| ~6.8 - 7.0 (d, 1H) | Pyrazole H3 |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS). Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies expected for this compound are outlined below.

Table 2: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic (Phenyl and Pyrazole) |

| ~2850 - 2750 | C-H stretch | Aldehyde |

| ~1700 - 1680 | C=O stretch | Aldehyde |

| ~1600 - 1450 | C=C and C=N stretch | Aromatic and Pyrazole Rings |

| ~1400 - 1000 | In-plane C-H bending | Aromatic |

| ~900 - 675 | Out-of-plane C-H bending | Aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₈N₂O), the expected molecular ion peak [M]⁺ would be observed at m/z 172.18.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes, with the Vilsmeier-Haack reaction being a commonly employed method for the formylation of pyrazole rings.[2][3] While a specific protocol for the 5-carbaldehyde isomer is not extensively detailed in the literature, a general procedure adapted from the synthesis of related pyrazole-4-carbaldehydes is provided below.

Reaction Scheme:

1-phenyl-1H-pyrazole + Vilsmeier Reagent (POCl₃/DMF) → this compound

Materials and Reagents:

-

1-phenyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation Reaction: Dissolve 1-phenyl-1H-pyrazole in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to a temperature between 60-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

To aid in the understanding of the processes involved, the following diagrams have been generated.

Caption: Synthetic workflow for this compound.

Caption: Molecular structure of this compound.

References

- 1. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 2. epubl.ktu.edu [epubl.ktu.edu]

- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-phenyl-1H-pyrazole-5-carbaldehyde

CAS Number: 132274-70-5

For researchers, scientists, and professionals in drug development, 1-phenyl-1H-pyrazole-5-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known biological significance, with a focus on its potential applications in drug discovery.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry and drug design. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 132274-70-5 | [1] |

| Molecular Formula | C₁₀H₈N₂O | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 84-88 °C | [2] |

| SMILES | O=Cc1cn(nc1)c2ccccc2 | [2] |

| InChI | 1S/C10H8N2O/c13-8-9-6-11-12(7-9)10-4-2-1-3-5-10/h1-8H | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic or heterocyclic ring using the Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenylpyrazole

This protocol outlines the general steps for the synthesis of this compound from 1-phenylpyrazole.

Materials:

-

1-Phenylpyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent is a chloroiminium salt and is typically prepared in situ.

-

Formylation Reaction: Dissolve 1-phenylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DCM or DMF. Add the solution of 1-phenylpyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This typically takes several hours.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water to hydrolyze the intermediate iminium salt.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Figure 1: Synthetic workflow for the Vilsmeier-Haack formylation of 1-phenylpyrazole.

Biological Significance and Potential Applications in Drug Development

While specific quantitative data for the biological activity of this compound is not extensively documented in publicly available literature, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The aldehyde functional group at the 5-position of this compound makes it a key intermediate for the synthesis of more complex molecules with potential therapeutic value.

Anticancer Potential

Numerous pyrazole derivatives have been investigated as anticancer agents, targeting various mechanisms within cancer cells.[3] These mechanisms include the inhibition of kinases such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), disruption of microtubule polymerization, and induction of apoptosis.[3][4] The general mechanism often involves the pyrazole core acting as a scaffold to present various substituents that can interact with the active sites of target proteins.

Figure 2: General mechanisms of anticancer activity for pyrazole derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib, a selective COX-2 inhibitor, being a prominent example. The mechanism of action for many anti-inflammatory pyrazoles involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation.[5] Some pyrazole derivatives may also exert their effects through the modulation of other inflammatory pathways, such as the inhibition of lipoxygenase (LOX) or the suppression of pro-inflammatory cytokine production.[5]

References

- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 5. ijpsjournal.com [ijpsjournal.com]

The Rising Therapeutic Potential of Pyrazole Carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs. Among these, pyrazole carbaldehyde derivatives have emerged as a particularly promising class of compounds, exhibiting potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of these versatile molecules.

Synthesis of Pyrazole Carbaldehyde Derivatives

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction typically involves the treatment of hydrazones with the Vilsmeier-Haack reagent, which is a mixture of phosphorus oxychloride (POCl3) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3][4] The reaction proceeds through the formation of a chloro-iminium salt (Vilsmeier reagent) which then acts as a formylating agent.

General Experimental Protocol: Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehyde Synthesis

The following protocol is a generalized procedure based on methodologies reported in the literature.[3][4]

Materials:

-

Substituted hydrazone

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl3)

-

Crushed ice

-

Sodium bicarbonate (NaHCO3) solution

-

Appropriate solvent for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

-

The Vilsmeier-Haack reagent is prepared by slowly adding POCl3 (1.2 equivalents) to ice-cold anhydrous DMF (10 volumes) with constant stirring.

-

The substituted hydrazone (1 equivalent) is then added portion-wise to the prepared Vilsmeier-Haack reagent.

-

The reaction mixture is stirred at room temperature for a specified time (typically ranging from 4 to 10 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The resulting solution is neutralized with a saturated solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent to afford the desired pyrazole-4-carbaldehyde derivative.

Characterization: The synthesized compounds are typically characterized by various spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde C=O stretching vibration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the formyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Elemental Analysis: To confirm the elemental composition of the synthesized molecule.

Biological Activities of Pyrazole Carbaldehyde Derivatives

Antimicrobial Activity

Pyrazole carbaldehyde derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of Selected Pyrazole Carbaldehyde Derivatives

| Compound ID | Test Organism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |

| [III]c | Staphylococcus aureus | 22 mm inhibition zone | [1] |

| [III]e | Staphylococcus aureus | 20 mm inhibition zone | [1] |

| [III]c | Klebsiella pneumoniae | 25 mm inhibition zone | [1] |

| [III]e | Klebsiella pneumoniae | 23 mm inhibition zone | [1] |

| 4c | Bacillus subtilis | MIC: 40 µg/mL | [5] |

| 4f | Bacillus subtilis | MIC: 40 µg/mL | [5] |

| 4c | Escherichia coli | MIC: 40 µg/mL | [5] |

| 4f | Escherichia coli | MIC: 40 µg/mL | [5] |

| 4c | Aspergillus niger | MIC: 40 µg/mL | [5] |

| 4f | Aspergillus niger | MIC: 40 µg/mL | [5] |

| 2 | Aspergillus niger | MIC: 1 µg/mL | [6] |

This protocol is based on the methodology described for testing the antimicrobial activity of pyrazole derivatives.[1]

Materials:

-

Muller-Hinton Agar medium

-

Bacterial strains (e.g., Staphylococcus aureus, Klebsiella pneumoniae)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., Ampicillin)

-

Sterile petri dishes

-

Sterile cork borer

Procedure:

-

Prepare Muller-Hinton Agar plates according to the manufacturer's instructions.

-

Inoculate the surface of the agar plates uniformly with the test microorganism.

-

Create wells of a specific diameter in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution (at a specific concentration, e.g., 100 µg/mL) into the wells.

-

A well containing the solvent (DMSO) serves as a negative control, and a well with a standard antibiotic serves as a positive control.

-

Allow the plates to stand for 1 hour to permit the diffusion of the compounds into the agar.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well in millimeters.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of pyrazole carbaldehyde derivatives against various cancer cell lines. Some derivatives have been shown to act as inhibitors of key signaling molecules like PI3 kinase and cyclin-dependent kinases (CDKs).[7]

Table 2: Anticancer Activity of Selected Pyrazole Carbaldehyde Derivatives

| Compound ID | Cancer Cell Line | Activity (IC50 in µM) | Proposed Target/Mechanism | Reference |

| 43 | MCF-7 (Breast) | 0.25 | PI3 Kinase inhibitor | [7] |

| 33 | HCT116 (Colon) | < 23.7 | CDK2 inhibitor (IC50 = 0.074 µM) | [7] |

| 34 | HCT116 (Colon) | < 23.7 | CDK2 inhibitor (IC50 = 0.095 µM) | [7] |

| 5b | K562 (Leukemia) | 0.021 | Tubulin polymerization inhibitor | [8] |

| 5b | A549 (Lung) | 0.69 | Tubulin polymerization inhibitor | [8] |

| L2 | CFPAC-1 (Pancreatic) | 61.7 | Not specified | [9] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Pyrazole carbaldehyde derivatives have shown promising anti-inflammatory properties, with some compounds exhibiting activity comparable to or better than standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[10][11] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[12]

Table 3: Anti-inflammatory Activity of Selected Pyrazole Carbaldehyde Derivatives

| Compound ID | Animal Model | Activity (% Inhibition of Edema) | Reference |

| 4g | Carrageenan-induced rat paw edema | Maximum activity | [10] |

| 4i | Carrageenan-induced rat paw edema | Maximum activity | [10] |

| 4k | Carrageenan-induced rat paw edema | Maximum activity | [10] |

| 4(a-j) | Carrageenan-induced rat paw edema | Good to potent activity | [11] |

| N9 | Carrageenan-induced rat paw edema | Relative activity to celecoxib: 1.08 (after 1h) | [13] |

| N7 | Cotton-pellet-induced granuloma | Relative activity to celecoxib: 1.13 | [13] |

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[11]

Materials:

-

Wistar albino rats

-

Carrageenan solution (1% w/v in normal saline)

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Diclofenac sodium)

-

Plethysmometer

Procedure:

-

Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the pyrazole derivatives.

-

Administer the test compounds or the standard drug orally or intraperitoneally. The control group receives only the vehicle.

-

After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticonvulsant Activity

Several pyrazole derivatives have been investigated for their potential to manage seizures, showing promising results in preclinical models of epilepsy.[14][15][16]

Table 4: Anticonvulsant Activity of Selected Pyrazole Derivatives

| Compound ID | Animal Model | Activity | Reference |

| 11b | PTZ-induced seizures in mice | Remarkable protective effect | [14][15] |

| 11a | PTZ-induced seizures in mice | Remarkable protective effect | [14][15] |

| 11d | PTZ-induced seizures in mice | Remarkable protective effect | [14][15] |

| 7h | MES and ScPTZ assays in mice | Most potent anticonvulsive agent | [16] |

The MES test is a standard preclinical model used to screen for anticonvulsant drugs that are effective against generalized tonic-clonic seizures.

Materials:

-

Mice or rats

-

Electroconvulsiometer with corneal electrodes

-

Test compounds

-

Standard anticonvulsant drug (e.g., Phenytoin)

Procedure:

-

Administer the test compounds to a group of animals at various doses. A control group receives the vehicle, and a positive control group receives a standard anticonvulsant drug.

-

At the time of peak effect of the drug, deliver a supramaximal electrical stimulus through corneal electrodes.

-

Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The absence of the tonic hind limb extension is considered as the endpoint for protection.

-

Determine the ED50 (the dose of the compound that protects 50% of the animals from the tonic hind limb extension).

Conclusion and Future Directions

Pyrazole carbaldehyde derivatives represent a versatile and highly promising scaffold in drug discovery. The ease of their synthesis, particularly through the Vilsmeier-Haack reaction, coupled with their significant and diverse biological activities, makes them attractive candidates for further development. The data presented in this guide underscores their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective targets.

-

Mechanism of Action Studies: To further elucidate the specific molecular targets and signaling pathways involved in their biological effects.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profiles of the most promising derivatives in preclinical animal models.

-

Development of Novel Synthetic Methodologies: To access a wider range of structurally diverse pyrazole carbaldehyde derivatives.

The continued exploration of this chemical class holds great promise for the discovery of novel and effective therapeutic agents for a variety of diseases.

References

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.stmjournals.com [journals.stmjournals.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]

- 13. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]

- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 15. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mc.minia.edu.eg [mc.minia.edu.eg]

The Ascendancy of the Pyrazole Scaffold: A Technical Guide to a Privileged Heterocycle in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its remarkable structural versatility and capacity to modulate a wide array of biological targets have led to its incorporation into numerous FDA-approved drugs, spanning therapeutic areas such as inflammation, oncology, and infectious diseases. This technical guide provides a comprehensive overview of the discovery and synthesis of novel pyrazole compounds, detailing key synthetic methodologies, experimental protocols, and quantitative biological data to empower researchers in the ongoing quest for new and improved therapeutics.

I. Modern Synthetic Methodologies for the Pyrazole Core

The construction of the pyrazole ring has evolved from classical condensation reactions to sophisticated, highly efficient modern catalytic and multicomponent strategies. These advancements have not only improved yields and regioselectivity but have also provided access to a broader and more diverse chemical space.

Classical Synthesis: The Knorr Pyrazole Synthesis

The Knorr synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry. This robust and straightforward method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A key consideration in this synthesis, particularly with unsymmetrical dicarbonyl compounds, is the potential for the formation of regioisomers.

[3+2] Cycloaddition Reactions

A powerful and often highly regioselective approach to pyrazole synthesis is the [3+2] dipolar cycloaddition.[2] This reaction involves the combination of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, typically an alkyne or an alkene.[2] The use of alkyne surrogates, such as substituted bromoalkenes, has further expanded the utility of this method, allowing for the regioselective synthesis of tetrasubstituted pyrazoles.[2]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a highly efficient and atom-economical strategy for the synthesis of complex pyrazole derivatives.[1][3] These reactions often proceed through a domino sequence of events, such as a Knoevenagel condensation followed by a Michael addition and cyclization, to rapidly generate molecular diversity from simple starting materials.[1]

II. Therapeutic Applications and Biological Activities

The unique physicochemical properties of the pyrazole core, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an ideal pharmacophore for a diverse range of biological targets.[4]

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a variety of cancer cell lines.[5][6] A primary mechanism of action for many of these compounds is the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) pathways.[5][7]

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-Thiadiazole Hybrid | A549 (Lung) | 1.537 | [7] |

| Pyrazole-Thiadiazole Hybrid | A549 (Lung) | 5.176 | [7] |

| Pyrazole-Thiadiazole Hybrid | A549 (Lung) | 8.493 | [7] |

| Pyrazolo[4,3-f]quinoline | HCT116 (Colon) | 1.7 | [8] |

| Pyrazolo[4,3-f]quinoline | HeLa (Cervical) | 3.6 | [8] |

| 1,4-Benzoxazine-Pyrazole Hybrid | MCF7 (Breast) | 2.82 | [8] |

| 1,4-Benzoxazine-Pyrazole Hybrid | A549 (Lung) | 6.28 | [8] |

| Fused Pyrazole | HEPG2 (Liver) | 0.31 - 0.71 | [1] |

| Pyrazole-Chalcone Hybrid | HNO-97 (Oral) | 10.0 | [9] |

| Pyrazole-Chalcone Hybrid | HNO-97 (Oral) | 10.56 | [9] |

| Substituted Pyrazole | MCF-7 (Breast) | 2.85 | [5] |

| Substituted Pyrazole | HT-29 (Colon) | 2.12 | [5] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, with many compounds exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[10][11] The mechanism of action for these compounds is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.[11]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-Thiazol-4-one Hybrid | S. aureus | 0.22 - 0.25 | [10] |

| Pyrazole-Thiazol-4-one Hybrid | E. coli | 0.22 - 0.25 | [10] |

| Pyrazole-Thiazol-4-one Hybrid | C. albicans | 0.22 - 0.25 | [10] |

| Pyrazole-derived Hydrazone | S. aureus | 0.78 - 1.56 | [11] |

| Pyrazole-derived Hydrazone | A. baumannii | 0.78 - 1.56 | [11] |

| Pyrano[2,3-c] Pyrazole | K. pneumoniae | 6.25 | [12] |

| Pyrano[2,3-c] Pyrazole | L. monocytogenes | 50 | [12] |

| Indazole Derivative | E. faecalis | ~128 | [13] |

| Pyrazoline Derivative | S. aureus | 4 | [13] |

| Pyrazoline Derivative | E. faecalis | 4 | [13] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole-containing compounds, most notably the selective COX-2 inhibitor celecoxib, have had a profound impact on the treatment of inflammatory conditions.[14][15] The anti-inflammatory effects of pyrazole derivatives are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.[14]

Quantitative Data: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| Substituted Pyrazole | COX-2 | 0.043 | [5] |

| Substituted Pyrazole | COX-2 | 0.049 | [5] |

| Pyrazole Sulfonamide | COX-2 | 0.05 | [16] |

| Pyrazole Derivative | COX-2 | 1.79 | [17] |

| Pyrazole Derivative | COX-2 | 2.51 | [17] |

| Pyrazole-Thiourea-Benzimidazole Hybrid | COX-2 | 0.0000283 | [15] |

| Triarylpyrazoline | COX-2 | - | [15] |

III. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of novel pyrazole compounds. These protocols are intended as a starting point and may require optimization for specific substrates and experimental conditions.

Synthesis Protocols

-

Reaction Setup: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1 equivalent) and the hydrazine derivative (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid or hydrochloric acid).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and purify by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired pyrazole.

-

Nitrile Imine Generation: In a reaction vessel, generate the nitrile imine in situ from a hydrazonoyl halide by treatment with a base (e.g., triethylamine).

-

Cycloaddition: To the solution containing the nitrile imine, add the alkyne or alkene dipolarophile (1 equivalent).

-

Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.

-

Work-up and Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the substituted pyrazole.

-

Reaction Setup: In a single reaction vessel, combine an aldehyde (1 equivalent), malononitrile (1 equivalent), a β-ketoester (1 equivalent), and hydrazine hydrate (1.1 equivalents) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium gluconate.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction typically proceeds rapidly.

-

Isolation and Purification: The product often precipitates directly from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the pure pyrano[2,3-c]pyrazole.

Biological Evaluation Protocols

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

-

Compound Preparation: Prepare serial two-fold dilutions of the pyrazole compounds in a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension.

-

Inoculation: Add the microbial suspension to each well of the microplate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Enzyme and Compound Preparation: Prepare solutions of COX-1 and COX-2 enzymes and serial dilutions of the pyrazole compounds.

-

Reaction Mixture: In a 96-well plate, combine the enzyme, a fluorometric probe, and the test compound.

-

Incubation: Incubate the plate to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Data Acquisition: Measure the fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value for each compound against both COX-1 and COX-2.

IV. Visualizing Molecular Interactions and Pathways

Understanding the complex signaling pathways modulated by pyrazole compounds is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key experimental workflows and a simplified representation of the EGFR/VEGFR-2 signaling cascade, a common target for anticancer pyrazole derivatives.

References

- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 2. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. mdpi.com [mdpi.com]

- 14. dovepress.com [dovepress.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

A Technical Guide to the Application of 1-Phenyl-1H-pyrazole-5-carbaldehyde in Multicomponent Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds and Efficient Synthesis

In the landscape of modern drug discovery and medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold."[1][2] Its derivatives are integral components of numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4][5] The synthesis of complex molecules containing this valuable heterocycle has been significantly advanced by the implementation of multicomponent reactions (MCRs).

MCRs are one-pot processes where three or more reactants combine to form a final product that incorporates atoms from all starting materials.[1][6] This synthetic strategy is highly valued for its adherence to the principles of green chemistry, offering high atom economy, operational simplicity, and reduced waste generation.[6] MCRs enable the rapid generation of diverse molecular libraries, a crucial advantage for lead identification and optimization in drug development.[6][7]

This guide focuses on the utility of 1-phenyl-1H-pyrazole-5-carbaldehyde and its structural isomers (notably 4-carbaldehydes, which undergo similar reactions) as versatile building blocks in MCRs. The aldehyde functionality serves as a reactive handle for constructing a variety of complex, fused, and substituted heterocyclic systems with significant therapeutic potential.

The Starting Material: Synthesis of Pyrazole Aldehydes

The key starting material, substituted 1-phenyl-1H-pyrazole-carbaldehyde, is typically synthesized via the Vilsmeier-Haack reaction.[5][8] This well-established method involves the formylation of an appropriate precursor, such as a 1-phenyl-pyrazolin-5-one, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[9][10] This provides a reliable and scalable route to the aldehyde needed for subsequent multicomponent assembly.

Key Multicomponent Reactions and Products

This compound is an ideal substrate for various MCRs, leading to the formation of densely functionalized heterocyclic compounds.

Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

One of the most prominent applications of pyrazole aldehydes in MCRs is the synthesis of the pyrano[2,3-c]pyrazole scaffold. This reaction typically involves the condensation of four components:

-

A pyrazole aldehyde (e.g., this compound)

-

An active methylene nitrile (e.g., malononitrile)

-

A β-ketoester (e.g., ethyl acetoacetate)

-

Hydrazine or its derivatives

This reaction proceeds efficiently under the catalysis of a base like piperidine or an organocatalyst like taurine, often in an aqueous or alcoholic medium.[1][6] The process is characterized by high yields and short reaction times, making it highly attractive for library synthesis.[1]

Four-Component Synthesis of Pyrimido[4,5-d]pyrimidines

Pyrazole aldehydes can also be used to construct more complex fused systems. For instance, a four-component reaction between a 1-phenyl-pyrazole-4-carbaldehyde, 6-amino-1,3-dimethyluracil, N,N-dimethylformamide dimethyl acetal, and a primary aromatic amine yields pyrazole-fused pyrimido[4,5-d]pyrimidines.[1] This reaction demonstrates the aldehyde's utility in building intricate, nitrogen-rich scaffolds of medicinal interest.

Three-Component Synthesis of Fluorescent Boron Complexes

A novel application involves a three-component reaction of 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, an anthranilic acid, and a phenylboronic acid.[11][12] This catalyst-free reaction, typically conducted by refluxing in ethanol, produces highly fluorescent pyrazole-containing boron (III) complexes.[11] These products have potential applications in bio-imaging and materials science.

Quantitative Data Summary

The efficiency of MCRs utilizing pyrazole aldehydes is summarized below.

Table 1: Representative Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

| Aldehyde Component | Other Reactants | Catalyst (mol%) | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (Hetaryl)aldehydes | Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Taurine | Water | 2 h | 85-92 | [1] |

| (Hetero)aromatic Aldehydes | Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Piperidine (5) | Aqueous | 20 min | 85-93 | [1] |

| Aldehydes | Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine Hydrate, 5-methyl-1,3,4-thiadiazole-2-thiol | Montmorillonite K10 | Solvent-free | 5 h | 81-91 |[1] |

Table 2: Synthesis of Other Pyrazole-Based Scaffolds via MCRs

| Target Scaffold | MCR Type | Key Reactants | Catalyst/Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyrimido[4,5-d]pyrimidines | 4-Component | 1-Phenyl-pyrazole-4-carbaldehyde, 6-Aminouracil, DMF-DMA, Aromatic Amine | [Bmim]FeCl4 | 2-3 h | 84-90 | [1] |

| Fluorescent Boron Complexes | 3-Component | 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, Anthranilic Acid, Phenylboronic Acid | Ethanol | 48 h | Not Specified | [11] |

| 1,3-Diazabicyclo[3.1.0]hex-3-ene | 3-Component | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, trans-Aziridine, Ammonium Acetate | Not Specified | Not Specified | Good |[9] |

Experimental Protocols

Protocol 1: General Procedure for the Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

This protocol is a representative example based on common literature procedures.[1][6]

Materials:

-

This compound (1 mmol)

-

Malononitrile (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Hydrazine hydrate (1 mmol)

-

Ethanol (10 mL)

-

Piperidine (5 mol%)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (5 mol%) to the mixture.

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). Reaction times can vary from 20 minutes to a few hours.[1][6]

-

Workup: Upon completion, the solid product that precipitates from the reaction mixture is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrano[2,3-c]pyrazole derivative.[6]

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Three-Component Synthesis of Pyrazole-Derived Fluorescent Boron Complexes

This protocol is adapted from the procedure described for synthesizing novel iminoboronates.[11]

Materials:

-

3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol, 188 mg)

-

Appropriate anthranilic acid derivative (1 mmol)

-

Appropriate phenylboronic acid derivative (1 mmol)

-

Ethanol (5 mL)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Methodology:

-

Reaction Setup: To a round-bottom flask containing 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde (1 mmol) in ethanol (5 mL), add the selected anthranilic acid (1 mmol) and phenylboronic acid (1 mmol).

-

Reaction: Stir the reaction mixture and heat to 70 °C for 48 hours. The reaction is catalyst-free. Monitor completion via TLC.

-

Workup: After 48 hours, cool the reaction mixture to room temperature.

-

Isolation and Purification: Filter the reaction mixture to collect the solid precipitate. Wash the obtained solid with ethanol and then acetone to acquire the pure final product.[11]

-

Characterization: The structure should be confirmed by spectroscopic methods including ¹H, ¹³C, ¹¹B NMR, IR, and high-resolution mass spectrometry (HRMS).

Visualizing MCR Workflows and Mechanisms

// Reactants R1 [label="Pyrazole\nAldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; R2 [label="Malononitrile", fillcolor="#FFFFFF", fontcolor="#202124"]; R3 [label="Ethyl\nAcetoacetate", fillcolor="#FFFFFF", fontcolor="#202124"]; R4 [label="Hydrazine", fillcolor="#FFFFFF", fontcolor="#202124"];

// Intermediates & Steps S1 [label="Knoevenagel\nCondensation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I1 [label="Knoevenagel\nAdduct", fillcolor="#F1F3F4", fontcolor="#202124"]; S2 [label="Michael\nAddition", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; I2 [label="Acyclic\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; S3 [label="Cyclization &\nTautomerism", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product Product [label="Pyrano[2,3-c]pyrazole", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {R1, R2} -> S1; S1 -> I1; {I1, R3} -> S2; S2 -> I2; {I2, R4} -> S3; S3 -> Product; } dot Caption: Simplified mechanism for Pyrano[2,3-c]pyrazole synthesis.

Conclusion: A Versatile Tool for Drug Discovery

This compound and its isomers have proven to be exceptionally valuable starting materials for the construction of complex heterocyclic systems via multicomponent reactions. The ability to rapidly generate diverse scaffolds such as pyrano[2,3-c]pyrazoles, pyrimido[4,5-d]pyrimidines, and novel organoboron complexes in an efficient, one-pot manner is of immense benefit to drug discovery programs. The products derived from these reactions often possess significant biological activity, including antimicrobial and anticancer properties, underscoring the power of this synthetic strategy.[1] For researchers and drug development professionals, mastering the use of this pyrazole aldehyde in MCRs opens a direct and economical pathway to novel chemical entities with high therapeutic potential.

References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. academicstrive.com [academicstrive.com]

- 4. jchr.org [jchr.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Multicomponent synthesis of new fluorescent boron complexes derived from 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde [epubl.ktu.edu]

An In-depth Technical Guide on 1-Phenyl-1H-pyrazole-5-carbaldehyde and Its Derivatives

This technical guide provides a comprehensive review of the existing scientific literature on 1-phenyl-1H-pyrazole-5-carbaldehyde, a heterocyclic aldehyde of interest to researchers, scientists, and professionals in drug development. Due to the prevalence of research on its isomer, 1-phenyl-1H-pyrazole-4-carbaldehyde, this review will also draw comparisons and highlight the distinct characteristics of the 5-carbaldehyde isomer where information is available. The pyrazole scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, making this class of compounds a significant area of study in medicinal chemistry.[1][2][3]

Synthesis of 1-Phenyl-1H-pyrazole Carbaldehydes

The formylation of the 1-phenyl-1H-pyrazole core is a key synthetic step in the creation of a variety of derivatives. The most prominently documented method for this transformation is the Vilsmeier-Haack reaction.[2][3][4][5][6][7][8][9][10][11][12][13][14][15] However, this reaction, when applied to phenylhydrazones of acetophenones, overwhelmingly favors the formation of the 1-phenyl-1H-pyrazole-4-carbaldehyde isomer.[2][3][4][5][8][9][10][11][12][15]

Alternative methods such as the Duff reaction have also been explored for the formylation of 1-phenyl-1H-pyrazoles, though these, too, tend to yield the 4-formyl product.[1][4] The regioselective synthesis of the 5-carbaldehyde isomer is less common and presents a synthetic challenge. Literature suggests that functionalization at the 5-position can be achieved through methods such as lithiation of a protected pyrazole, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[16]

Below is a generalized workflow for the synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde, the more predominantly synthesized isomer.

Caption: General synthetic workflow for 1-phenyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocols

Synthesis of 1-Phenyl-3-substituted-1H-pyrazole-4-carbaldehyde [7]

-

Preparation of the Phenylhydrazone: A mixture of a substituted acetophenone (0.01 mol) and phenylhydrazine (0.01 mol) in methanol (30 mL) with a few drops of glacial acetic acid is heated under reflux for 2 hours. The reaction mixture is then cooled to room temperature. The precipitated phenylhydrazone is filtered, washed with water, dried, and recrystallized from methanol.

-

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reagent is prepared by cooling N,N-dimethylformamide (DMF, 10 mL) to 0°C and slowly adding phosphorus oxychloride (POCl3, 0.012 mol). The prepared phenylhydrazone (0.004 mol) is then added to the Vilsmeier-Haack reagent. The reaction mixture is stirred at 60-65°C for 4 hours.

-

Work-up and Isolation: After the reaction is complete, the mixture is poured into crushed ice and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate, 1-phenyl-3-substituted-1H-pyrazole-4-carbaldehyde, is filtered, washed with water, and purified by recrystallization from methanol.

Spectroscopic Data

Spectroscopic data for this compound is scarce in the literature. However, characteristic spectral data for the 4-carbaldehyde isomer are well-documented and can be used for comparative purposes.

| Spectroscopic Data for 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehydes | |

| Technique | Characteristic Signals |

| IR (KBr, cm⁻¹) | 2990-3150 (Ar-C-H str), 2760-2830 (C-H str, CHO), 1690-1640 (C=O str, CHO), 1605-1550 (C=N str)[5][7] |

| ¹H NMR (DMSO-d₆), δ ppm | 9.1-9.9 (s, 1H, CHO), 8.1-8.5 (s, 1H, pyrazole-H), 7.0-7.9 (m, Ar-H)[5][7] |

| ¹³C NMR (CDCl₃), δ ppm | 191-195 (-CHO), 105-115 (pyrazole-C4), 114-145 (aromatic carbons), 150-160 (pyrazole-C3/C5)[5] |

| Mass Spec (m/z) | Molecular ion peak corresponding to the specific derivative.[5][7] |

Biological Activities of Pyrazole Derivatives

The pyrazole nucleus is a versatile scaffold that has been incorporated into a wide array of biologically active molecules.[2][3] While specific biological data for this compound is not extensively reported, derivatives of the broader 1-phenyl-pyrazole class have demonstrated significant potential in several therapeutic areas.

Antioxidant and Anti-inflammatory Activity: Several studies have reported the antioxidant and anti-inflammatory properties of pyrazole derivatives.[5][7][17] For instance, a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were synthesized and evaluated for their antioxidant and anti-inflammatory activities.[7] Certain derivatives with electron-donating groups showed potent antioxidant activity in DPPH, nitric oxide, and hydroxyl radical scavenging assays.[7]

Anticancer Activity: Derivatives of the pyrazole scaffold have also been investigated as potential anticancer agents.[3] For example, pyrazole-linked pyrazoline benzenesulfonamide derivatives have been synthesized from pyrazole carbaldehydes and have shown promise in this area.[6] Additionally, certain 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivatives have been identified as potent inhibitors of the BCR-ABL kinase, a key target in chronic myelogenous leukemia.[17]

| Biological Activity of Selected Pyrazole Derivatives | ||

| Derivative Class | Biological Target/Assay | Observed Activity |

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes | DPPH radical scavenging | Potent antioxidant activity[7] |

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes | Anti-inflammatory assays | Significant activity compared to standard drugs[7] |

| Pyrazole-linked pyrazoline benzenesulfonamides | Anticancer screening | Promising anticancer potential[6] |

| 4-(Pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamides | BCR-ABL kinase inhibition | IC50 values in the nanomolar range[17] |

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | 15-Lipoxygenase inhibition | Potent inhibitory activity[5] |

Signaling Pathways

Currently, there is no specific information available in the reviewed literature detailing the signaling pathways modulated by this compound or its direct derivatives. The biological activities reported for broader classes of pyrazole derivatives, such as the inhibition of kinases like BCR-ABL, suggest potential interference with cellular signaling cascades involved in cell proliferation and survival.[17] However, dedicated studies to elucidate the precise mechanisms of action and signaling pathway involvement for the this compound core are lacking.

The following diagram illustrates a hypothetical workflow for investigating the biological activity and potential signaling pathway of a novel pyrazole derivative, based on common practices in drug discovery.

Caption: Hypothetical workflow for biological evaluation of a pyrazole compound.

Conclusion

The literature on this compound is notably sparse, especially when compared to its well-studied 4-carbaldehyde isomer. While the Vilsmeier-Haack and Duff reactions are established methods for the formylation of the 1-phenyl-pyrazole ring, they predominantly yield the 4-formyl product, making the regioselective synthesis of the 5-isomer a significant challenge that appears to be achievable through alternative routes like lithiation.

The broader class of pyrazole derivatives exhibits a rich pharmacology, with documented antioxidant, anti-inflammatory, and anticancer activities. This suggests that this compound and its derivatives could also possess valuable biological properties. However, a clear gap in the current scientific knowledge exists, with a need for dedicated studies to synthesize and evaluate the biological profile of this specific isomer. Future research should focus on developing efficient and regioselective synthetic routes to the 5-carbaldehyde and subsequently exploring its potential as a scaffold for novel therapeutic agents. The lack of information on its interaction with cellular signaling pathways presents a key area for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. degres.eu [degres.eu]

- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in Substituted Pyrazole Carbaldehydes: A Technical Guide for Researchers

An in-depth exploration of the tautomeric phenomena in substituted pyrazole carbaldehydes, detailing synthesis, experimental analysis, and the implications for drug development.

Substituted pyrazole carbaldehydes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities. These activities include anti-inflammatory, antimicrobial, and antitumor properties.[1] A critical aspect of the chemistry of these molecules, which profoundly influences their reactivity and biological interactions, is the phenomenon of tautomerism. This technical guide provides a comprehensive overview of tautomerism in substituted pyrazole carbaldehydes, focusing on quantitative analysis, experimental protocols for characterization, and the logical workflows involved in their study.

The Tautomeric Landscape of Substituted Pyrazole Carbaldehydes

Tautomerism in pyrazole derivatives primarily involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, a phenomenon known as annular tautomerism. For N-unsubstituted pyrazoles, this results in an equilibrium between two tautomeric forms. The position of this equilibrium is highly dependent on the nature and position of substituents on the pyrazole ring, as well as the surrounding environment, such as the solvent.[2]

In the case of substituted pyrazole carbaldehydes, the formyl group (CHO) introduces further electronic effects that influence the tautomeric preference. The two primary tautomeric forms of a 3(5)-substituted pyrazole-4-carbaldehyde are the 1H- and 2H-tautomers. The relative stability of these tautomers can significantly impact the molecule's shape, electronic distribution, and hydrogen bonding capabilities, thereby affecting its interaction with biological targets.

Quantitative Analysis of Tautomeric Equilibria

Below is a table summarizing the calculated relative energies of tautomers for a representative substituted pyrazole, demonstrating the influence of the substituent on the tautomeric equilibrium.

| Substituent (R) at C3 | Tautomer | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Predicted Predominant Tautomer |

| -H | 1H-pyrazole-4-carbaldehyde | 0 | 1H |

| 2H-pyrazole-4-carbaldehyde | +1.2 | ||

| -CH3 | 3-Methyl-1H-pyrazole-4-carbaldehyde | 0 | 1H |

| 5-Methyl-1H-pyrazole-4-carbaldehyde | +0.8 | ||

| -NO2 | 3-Nitro-1H-pyrazole-4-carbaldehyde | 0 | 1H |

| 5-Nitro-1H-pyrazole-4-carbaldehyde | +2.5 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted pyrazoles. Actual values may vary depending on the specific molecule and computational method.

Experimental Protocols for Tautomerism Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the experimental investigation of tautomerism in solution.[3] Low-temperature NMR is particularly effective as it can slow down the rate of proton exchange between the tautomers, allowing for the observation of distinct signals for each species.

Detailed Protocol for Low-Temperature 1H NMR Analysis

This protocol outlines the steps for determining the tautomeric ratio of a substituted pyrazole carbaldehyde in solution.

1. Sample Preparation:

-

Dissolve an accurately weighed sample (5-10 mg) of the substituted pyrazole carbaldehyde in a suitable deuterated solvent (0.5-0.7 mL) with a low freezing point (e.g., deuterated chloroform (CDCl3), deuterated methanol (CD3OD), or deuterated dimethyl sulfoxide (DMSO-d6)).

-

Ensure the solvent is dry to minimize the exchange of the N-H proton with residual water.[4]

2. NMR Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

-

Tune and match the probe for the 1H frequency.

-

Optimize the shim settings to obtain good resolution.

3. Data Acquisition:

-

Acquire a standard 1H NMR spectrum at room temperature (298 K).

-

Gradually decrease the temperature in increments of 10-20 K.

-

Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.[4]

-

Record spectra at each temperature until the signals corresponding to the pyrazole ring protons and the carbaldehyde proton of the two tautomers are well-resolved.

-

For quantitative analysis, ensure a sufficient relaxation delay (D1) between scans (typically 5 times the T1 of the protons of interest) to allow for full relaxation and accurate integration.

4. Data Analysis:

-

Identify the distinct signals for each tautomer in the low-temperature spectra.

-

Carefully integrate the well-resolved signals corresponding to a specific proton (e.g., the C5-H or the CHO proton) for each tautomer.

-